molecular formula C17H13ClN4O B2804827 5-Amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)-2,3-dihydro-1H-pyrrol-3-one CAS No. 459137-95-2

5-Amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)-2,3-dihydro-1H-pyrrol-3-one

Cat. No.: B2804827
CAS No.: 459137-95-2
M. Wt: 324.77
InChI Key: GGVYMHLPNKLJAH-UHFFFAOYSA-N
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Description

5-Amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound that features a benzimidazole ring fused with a pyrrolone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzimidazole Ring: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions to form the benzimidazole ring.

    Pyrrolone Formation: The benzimidazole derivative is then reacted with an appropriate α,β-unsaturated carbonyl compound to form the pyrrolone ring through a cyclization reaction.

    Amination and Chlorination:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)-2,3-dihydro-1H-pyrrol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: The amino and chlorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro or tetrahydro compounds.

Scientific Research Applications

Chemistry

In chemistry, 5-Amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)-2,3-dihydro-1H-pyrrol-3-one is used as a building block for the synthesis of more complex molecules. It serves as a precursor for various heterocyclic compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in assays for antimicrobial, antifungal, and anticancer activities.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They are investigated as potential drug candidates for treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)-2,3-dihydro-1H-pyrrol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate biological pathways by inhibiting or activating these targets, leading to its observed bioactivity.

Comparison with Similar Compounds

Similar Compounds

    5-amino-4-(1H-benzimidazol-2-yl)-1-phenyl-1,2-dihydro-3H-pyrrol-3-one: Similar structure but lacks the chlorophenyl group.

    4-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)-1,2-dihydro-3H-pyrrol-3-one: Similar structure but lacks the amino group.

    5-amino-1-(4-chlorophenyl)-1,2-dihydro-3H-pyrrol-3-one: Similar structure but lacks the benzimidazole ring.

Uniqueness

The uniqueness of 5-Amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)-2,3-dihydro-1H-pyrrol-3-one lies in its combination of functional groups and ring structures, which confer specific chemical and biological properties. The presence of both the benzimidazole and pyrrolone rings, along with the amino and chlorophenyl groups, makes it a versatile compound for various applications.

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)-5-imino-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O/c18-10-5-7-11(8-6-10)22-9-14(23)15(16(22)19)17-20-12-3-1-2-4-13(12)21-17/h1-8,19,23H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUWTVDCUDIAHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=N)N1C2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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